molecular formula C18H22ClF2N5OS B2567841 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1215811-24-7

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2567841
CAS No.: 1215811-24-7
M. Wt: 429.91
InChI Key: GCZPMDTVGYZVJE-UHFFFAOYSA-N
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Description

“N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride” is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine atoms in the benzothiazole ring enhances the compound’s stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride” typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Pyrazole Ring: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Formation of the Final Compound:

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino propyl group.

    Reduction: Reduction reactions can occur at the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: The fluorine atoms in the benzothiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of dihydrobenzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers for enhanced properties.

Biology

    Antimicrobial Activity: Benzothiazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes.

Medicine

    Drug Development: It can be explored as a potential drug candidate for various diseases.

    Diagnostic Agents: The compound can be used in imaging techniques.

Industry

    Agriculture: It can be used as a pesticide or herbicide.

    Pharmaceuticals: The compound can be used in the formulation of pharmaceutical products.

Mechanism of Action

The mechanism of action of “N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride” involves interaction with specific molecular targets such as enzymes or receptors. The fluorine atoms enhance binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
  • **N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[4-(dimethylamino)butyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

Uniqueness

The unique combination of the benzothiazole and pyrazole rings, along with the presence of fluorine atoms and the dimethylamino propyl group, distinguishes this compound from others. Its enhanced stability, bioavailability, and potential biological activities make it a valuable compound for research and development.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N5OS.ClH/c1-11-8-14(24(4)22-11)17(26)25(7-5-6-23(2)3)18-21-16-13(20)9-12(19)10-15(16)27-18;/h8-10H,5-7H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZPMDTVGYZVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=C(C=C3S2)F)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClF2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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